molecular formula C17H22N2O5S B11131432 1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B11131432
M. Wt: 366.4 g/mol
InChI Key: MZPNBKFVGRQJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolidine ring, a sulfonyl group, and an azepane moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method allows for the efficient production of the compound with high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl and azepane groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The azepane moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-[4-(Aminosulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
  • 4-{[4-(1-azepanylsulfonyl)phenyl]amino}-4-oxobutanoic acid

Comparison: 1-[4-(1-Azepanylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid stands out due to its unique combination of a pyrrolidine ring, sulfonyl group, and azepane moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The presence of the azepane ring, in particular, enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H22N2O5S/c20-16-11-13(17(21)22)12-19(16)14-5-7-15(8-6-14)25(23,24)18-9-3-1-2-4-10-18/h5-8,13H,1-4,9-12H2,(H,21,22)

InChI Key

MZPNBKFVGRQJDX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.